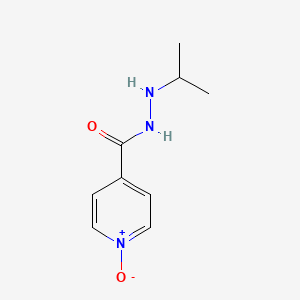

1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide is a derivative of iproniazid, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class. Iproniazid was initially developed for the treatment of tuberculosis but later found use as an antidepressant due to its mood-elevating effects . it was withdrawn from the market due to its hepatotoxicity . This compound retains some of the pharmacological properties of its parent compound and has been studied for various scientific applications.

准备方法

The synthesis of iproniazid-1-oxide typically involves the oxidation of iproniazid. One common method is the reaction of iproniazid with hydrogen peroxide under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to prevent the decomposition of the product

化学反应分析

1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different oxides.

Reduction: It can be reduced back to iproniazid under specific conditions.

Substitution: It can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying oxidation-reduction reactions.

Biology: It has been investigated for its effects on monoamine oxidase activity and its potential use in studying neurotransmitter metabolism.

Medicine: Although not used clinically, it serves as a reference compound in pharmacological studies related to MAOIs.

Industry: Its applications in industry are limited but may include use in the synthesis of other pharmacologically active compounds .

作用机制

1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide exerts its effects by inhibiting the activity of monoamine oxidase enzymes (MAO-A and MAO-B). This inhibition prevents the breakdown of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine, leading to increased levels of these neurotransmitters in the brain . The molecular targets include the active sites of MAO enzymes, where iproniazid-1-oxide forms a covalent bond, rendering the enzyme inactive .

相似化合物的比较

1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide is similar to other MAOIs such as:

Phenelzine: Another non-selective, irreversible MAOI used as an antidepressant.

Isocarboxazid: A non-selective, irreversible MAOI with similar pharmacological effects.

Tranylcypromine: A non-selective, irreversible MAOI with a different chemical structure but similar mechanism of action.

Compared to these compounds, iproniazid-1-oxide is unique due to its specific oxidation state and the presence of the oxide functional group, which may confer different pharmacokinetic and pharmacodynamic properties .

生物活性

1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide is a derivative of iproniazid, a well-known non-selective, irreversible monoamine oxidase inhibitor (MAOI). Originally developed for tuberculosis treatment, iproniazid gained recognition for its antidepressant properties due to its ability to elevate mood by inhibiting the breakdown of neurotransmitters such as norepinephrine, serotonin, and dopamine. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, potential therapeutic applications, and relevant research findings.

The compound's IUPAC name is this compound, with the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 36781-38-1 |

| Molecular Formula | C9H13N3O2 |

| Molecular Weight | 183.22 g/mol |

| InChI Key | YDTLIMVDEAPFFZ-UHFFFAOYSA-N |

The primary mechanism of action for this compound involves the inhibition of monoamine oxidase enzymes (MAO-A and MAO-B). This inhibition leads to increased levels of neurotransmitters in the brain, which can improve mood and potentially alleviate symptoms of depression. The compound exhibits a similar profile to other MAOIs, such as phenelzine and tranylcypromine, but may have unique pharmacokinetic properties due to its oxidation state and functional groups.

Biological Activity and Research Findings

Research has highlighted several biological activities associated with this compound:

Case Studies and Comparative Analysis

A comparative analysis with other known MAOIs reveals that while this compound shares many pharmacological characteristics with compounds like phenelzine and isocarboxazid, it may offer distinct advantages in terms of selectivity and side effect profiles.

Table: Comparison of MAOIs

| Compound Name | Selectivity | Clinical Use | Side Effects |

|---|---|---|---|

| 1-Oxido-N'-propan-2-yl... | Non-selective | Antidepressant | Potentially severe |

| Phenelzine | Non-selective | Antidepressant | Weight gain, insomnia |

| Isocarboxazid | Non-selective | Antidepressant | Hypertensive crisis |

| Tranylcypromine | Non-selective | Antidepressant | Insomnia, anxiety |

Future Directions

Further research is necessary to elucidate the full pharmacological profile of this compound. Areas for future study include:

- In vivo studies to assess the therapeutic efficacy and safety profile.

- Mechanistic studies to understand how structural variations affect biological activity.

- Exploration of combination therapies , particularly in the context of resistant depression or anxiety disorders.

属性

IUPAC Name |

1-oxido-N'-propan-2-ylpyridin-1-ium-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-7(2)10-11-9(13)8-3-5-12(14)6-4-8/h3-7,10H,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTLIMVDEAPFFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NNC(=O)C1=CC=[N+](C=C1)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。